molecular formula C₂₁H₂₆N₆O₇S₂ B1148238 Cefatrizine propylene glycolate CAS No. 64217-62-5

Cefatrizine propylene glycolate

Cat. No.: B1148238
CAS No.: 64217-62-5
M. Wt: 538.6
InChI Key:
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Mechanism of Action

Target of Action

The primary targets of Cefatrizine propylene glycolate are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Mode of Action

This compound interacts with its targets by binding to and inactivating the PBPs . This inactivation disrupts the process of cell wall synthesis in the bacteria, leading to bacterial cell death .

Biochemical Pathways

It is known that the drug interferes with the final stage of bacterial cell wall synthesis by inhibiting the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

The water solubility of the compound is reported to be 0149 mg/mL , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. By inactivating the PBPs, the drug prevents the proper formation of the bacterial cell wall, leading to cell lysis and ultimately, bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and ionization constants can affect the solubility of the drug, which in turn can impact the drug’s absorption and overall effectiveness

Biochemical Analysis

Biochemical Properties

Cefatrizine propylene glycolate binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

This compound interferes with the enzymes involved in the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately causing cell lysis and death of the bacteria . Propylene Glycol serves as a solvent and stabilizer, ensuring that Cefatrizine remains effective and is adequately delivered to the site of infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This inactivation disrupts the process of cell wall synthesis in bacteria, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and effective when used as directed .

Transport and Distribution

This compound is likely to be distributed throughout the body via the bloodstream after administration. It is expected to concentrate in areas of bacterial infection where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane .

Preparation Methods

The preparation of cefatrizine propylene glycolate involves several steps. One method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material and methylene dichloride as the solvent. The process includes silylation protection with N,O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize this compound .

Chemical Reactions Analysis

Cefatrizine propylene glycolate undergoes various chemical reactions, including:

Scientific Research Applications

Cefatrizine propylene glycolate has a wide range of scientific research applications:

Comparison with Similar Compounds

Cefatrizine propylene glycolate is similar to other cephalosporins such as amoxicillin, cefprozil, cephalexin, cephadroxil, and cefaclor. it has unique properties that make it effective against a broader spectrum of bacteria, including those that produce beta-lactamases . This makes this compound a valuable option for treating infections caused by resistant bacteria.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIKOHDEYTLFR-PFBPGKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)O.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972733
Record name 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-40-2, 64217-62-5
Record name Cefatrizine propylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57235-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R-(6alpha,7beta(R*)))-7-((Amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057235402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefatrizine compd with propylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064217625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1)
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Record name [6R-[6α,7β(R*)]]-7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol
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Record name CEFATRIZINE PROPYLENE GLYCOLATE
Source FDA Global Substance Registration System (GSRS)
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